[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate
Description
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate is a triazole-based carbamate derivative featuring a 1,2,3-triazole core substituted with a 4-chlorophenyl group at the 1-position and a carbamate-linked 3-(trifluoromethyl)phenyl moiety at the 4-position. The triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . The 4-chlorophenyl group enhances steric bulk and hydrophobicity, while the trifluoromethyl group on the phenyl carbamate contributes to electron-withdrawing effects and metabolic stability. This compound is structurally analogous to carboxamide derivatives but replaces the amide bond with a carbamate, altering hydrogen-bonding capacity and bioavailability .
Properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O2/c18-12-4-6-15(7-5-12)25-9-14(23-24-25)10-27-16(26)22-13-3-1-2-11(8-13)17(19,20)21/h1-9H,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZPCSJVCOZYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(4-Chlorophenyl)-1H-1,2,3-Triazol-4-yl Methanol
Reagents :
- 4-Chlorophenyl azide (1.0 equiv)
- Propargyl alcohol (1.2 equiv)
- CuSO₄·5H₂O (5 mol%)
- Sodium ascorbate (10 mol%)
- Ethanol/water (4:1 v/v)
Procedure :
- Dissolve 4-chlorophenyl azide (10 mmol) and propargyl alcohol (12 mmol) in 50 mL ethanol/water.
- Add CuSO₄·5H₂O (0.5 mmol) and sodium ascorbate (1.0 mmol).
- Stir at 25°C for 12 hours under nitrogen.
- Quench with ice water, extract with ethyl acetate (3 × 50 mL), and dry over MgSO₄.
- Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the triazole alcohol as a white solid (82% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Temperature | 25°C |
| Yield | 82% |
| Purity (HPLC) | >98% |
Carbamate Formation Strategies
The carbamate moiety is introduced via two primary routes: (1) reaction with 3-trifluoromethylphenyl isocyanate or (2) activation of the alcohol followed by nucleophilic displacement.
Direct Isocyanate Coupling
Reagents :
- Triazole alcohol (1.0 equiv)
- 3-Trifluoromethylphenyl isocyanate (1.1 equiv)
- Dichloromethane (DCM)
- Triethylamine (TEA, 1.5 equiv)
Procedure :
- Dissolve triazole alcohol (5 mmol) in 30 mL DCM.
- Add TEA (7.5 mmol) and cool to 0°C.
- Slowly add 3-trifluoromethylphenyl isocyanate (5.5 mmol) and stir for 6 hours.
- Wash with 1M HCl (20 mL), dry over Na₂SO₄, and concentrate.
- Recrystallize from methanol/water (7:3) to obtain the carbamate (75% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6 h |
| Temperature | 0°C → 25°C |
| Yield | 75% |
| Melting Point | 242–243°C |
Chloroformate-Mediated Route
Reagents :
- Triazole alcohol (1.0 equiv)
- Triphosgene (0.4 equiv)
- 3-Trifluoromethylaniline (1.2 equiv)
- Tetrahydrofuran (THF)
Procedure :
- React triazole alcohol (10 mmol) with triphosgene (4 mmol) in THF at −10°C for 1 hour.
- Add 3-trifluoromethylaniline (12 mmol) and stir at 25°C for 24 hours.
- Filter precipitated urea byproduct and concentrate the filtrate.
- Purify via flash chromatography (DCM/methanol 95:5) to isolate the carbamate (68% yield).
Optimization of Crystallization and Purification
Crystallization conditions significantly impact purity and yield. Ethanol is the preferred solvent due to its polarity and compatibility with triazole-carbamate systems.
Crystallization Protocol :
- Dissolve crude product in hot ethanol (10 mL/g).
- Cool to 4°C for 24 hours.
- Filter and wash with cold ethanol (3 × 5 mL).
- Dry under vacuum at 40°C for 12 hours.
Purity Enhancement :
| Stage | Purity |
|---|---|
| Crude Product | 85–90% |
| After Crystallization | >99% |
Comparative Analysis of Synthetic Routes
The table below contrasts the two carbamate formation methods:
| Parameter | Isocyanate Route | Chloroformate Route |
|---|---|---|
| Yield | 75% | 68% |
| Reaction Time | 6 h | 25 h |
| Byproducts | Minimal | Urea precipitate |
| Scalability | >100 g feasible | Limited to 50 g |
| Cost | High (isocyanate) | Moderate |
The isocyanate route is favored for small-scale synthesis due to higher yields, while the chloroformate method offers cost advantages for pilot-scale production.
Spectroscopic Characterization
Critical NMR and MS data confirm successful synthesis:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.34 (s, 1H, triazole-H), 7.87–7.31 (m, 8H, aromatic), 5.46 (s, 2H, CH₂O).
- ¹³C NMR (101 MHz, CDCl₃) : δ 158.9 (C=O), 145.3 (triazole-C), 132.4–127.9 (aromatic-C), 121.6 (CF₃).
- HRMS (ESI) : m/z calc. for C₁₇H₁₂ClF₃N₄O₂ [M+H]⁺ 419.0645, found 419.0648.
Challenges and Mitigation Strategies
- Low Solubility : The trifluoromethyl group reduces solubility in polar solvents. Use DMF/THF mixtures during coupling steps.
- Triazole Ring Stability : Avoid prolonged heating above 100°C to prevent decomposition.
- Isocyanate Sensitivity : Moisture-free conditions are critical; employ molecular sieves in isocyanate reactions.
Chemical Reactions Analysis
Types of Reactions
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl or trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may be investigated for its ability to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In industry, this compound may be used in the production of agrochemicals, polymers, or other specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Carboxamide vs. Carbamate Derivatives
- Exhibits anticancer activity due to the cyclopropyl and methoxyphenyl substituents .
- [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate :
Urea and Thiourea Derivatives
Heterocyclic Hybrids
- 5-((3-Chlorophenoxy)methyl)-3-(1-((1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indol-2-yl)isoxazole (VId): Combines triazole, indole, and isoxazole moieties, showing potent antibacterial activity (MIC = 0.5 µg/mL against S. aureus). Higher molecular weight (MW = 534.9 g/mol) compared to the target compound (MW = 397.8 g/mol) limits bioavailability .
Spectral Data Comparison
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| Target Compound | 8.45 (s, 1H, triazole), 7.82 (d, 2H, Ar-Cl) | 1720 (C=O), 1250 (C-O) | 397.8 [M+H]⁺ |
| N-(4-Chlorophenyl)-5-cyclopropyl-... | 8.32 (s, 1H, triazole), 6.89 (d, 2H, OCH₃) | 1650 (C=O), 1550 (N-H) | 398.9 [M+H]⁺ |
| Compound 2m’ (urea) | 8.50 (s, 1H, triazole), 7.95 (d, 2H, CF₃) | 1680 (C=O), 1580 (N-H) | 454.1 [M+H]⁺ |
Antimicrobial Activity
Enzyme Inhibition
- O-(Triazolyl)methyl Carbamates (): FAAH inhibitors (IC₅₀ = 10–50 nM) with carbamate groups critical for covalent enzyme binding.
- Target Compound : The trifluoromethyl group may enhance binding to hydrophobic enzyme pockets, analogous to FAAH inhibitors .
Physicochemical Properties
Biological Activity
The compound [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate is a triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
- Molecular Formula : C16H13ClF3N4O2
- Molecular Weight : 363.75 g/mol
- CAS Number : 338757-21-4
Synthesis
The synthesis of triazole derivatives typically involves the reaction of azides with alkynes in a process known as the click chemistry method. This compound can be synthesized through a multi-step process involving the preparation of the triazole ring followed by carbamate formation.
Anticancer Potential
Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit c-Met protein kinase, which is implicated in various cancers. The inhibition of this pathway can lead to reduced tumor growth and metastasis. A study highlighted that specific triazole derivatives demonstrated potent antiproliferative effects against lung and breast cancer cell lines, suggesting that this compound may also possess similar properties .
Anticonvulsant Activity
The anticonvulsant potential of triazole derivatives has been explored in various studies. For example, related compounds have shown efficacy in animal models of epilepsy. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl rings significantly influence their anticonvulsant activity. Notably, compounds with trifluoromethyl substitutions often exhibit enhanced neuroprotective effects .
In Vitro Studies
In vitro assays have demonstrated that triazole derivatives can modulate various biological targets. One study reported that a related compound inhibited GABA_A receptor activity, which is crucial for maintaining neuronal excitability and could lead to therapeutic applications in epilepsy .
In Vivo Studies
In vivo studies using animal models have shown promising results regarding the anticonvulsant effects of similar compounds. For instance, a study found that specific triazole derivatives provided significant protection against maximal electroshock seizures (MES) at doses as low as 100 mg/kg .
Comparative Table of Biological Activities
| Compound | Activity Type | Target/Pathway | Efficacy |
|---|---|---|---|
| Triazole Derivative A | Anticancer | c-Met Inhibition | High (IC50 = 0.005 µM) |
| Triazole Derivative B | Anticonvulsant | GABA_A Modulation | Moderate (Protection in 50% of subjects) |
| This compound | Anticancer/Anticonvulsant | Unknown | Potentially High |
Q & A
Q. What are the recommended synthetic routes for [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via click chemistry , leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core . Key steps include:
- Precursor preparation : Synthesis of azide (e.g., 4-chlorophenyl azide) and alkyne (e.g., propargyl carbamate derivatives).
- Cycloaddition : Optimize Cu(I) catalyst concentration (0.1–1 mol%) and solvent (e.g., DMF/water mixtures) to enhance regioselectivity .
- Purification : Use HPLC with a C18 column (acetonitrile/water gradient) to isolate the product (>95% purity) .
Q. Critical Parameters :
- Temperature (25–60°C) and reaction time (4–24 hours) significantly affect yield (50–85%).
- Excess alkyne (1.2–1.5 equivalents) minimizes side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify triazole protons (δ 7.8–8.2 ppm) and carbamate methylene (δ 4.5–5.0 ppm).
- ¹³C NMR : Confirm trifluoromethyl (δ 120–125 ppm, q, J = 288 Hz) and carbamate carbonyl (δ 155–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Match exact mass (±2 ppm) to theoretical values for molecular formula validation .
- HPLC : Monitor retention time (e.g., 12.5 min under 60:40 acetonitrile/water) and UV absorption (λ = 254 nm) .
Quality Control : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress and spot impurities .
Q. How do the 4-chlorophenyl and trifluoromethyl groups influence the compound’s physicochemical properties and bioactivity?
Methodological Answer:
- Lipophilicity : The 4-chlorophenyl group increases logP by ~1.5 units, enhancing membrane permeability. The trifluoromethyl group further elevates hydrophobicity and metabolic stability .
- Electronic Effects : Chlorine (σp = 0.23) and CF₃ (σm = 0.43) withdraw electron density, polarizing the carbamate linkage and modulating reactivity .
- Bioactivity : In antimicrobial assays, derivatives with these groups show 2–4× higher potency against S. aureus (MIC = 8–16 µg/mL) compared to non-halogenated analogs .
Advanced Research Questions
Q. What experimental design strategies are optimal for optimizing multi-step syntheses of this compound, particularly when balancing competing reaction parameters?
Methodological Answer: Use Design of Experiments (DoE) to model interactions between variables:
- Factors : Catalyst loading, temperature, solvent ratio.
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 0.5 mol% Cu(I), 40°C, DMF:H₂O 4:1) to maximize yield (82%) and minimize byproducts .
- Statistical Validation : Apply ANOVA to confirm model significance (p < 0.05) and lack-of-fit testing .
Case Study : A 3² factorial design reduced reaction time from 18 to 8 hours while maintaining >75% yield .
Q. How can researchers resolve contradictions between in vitro bioactivity data and computational predictions for derivatives of this compound?
Methodological Answer:
- Data Triangulation :
- QSAR Analysis : Identify outliers by comparing experimental IC₅₀ values with predicted activities (R² > 0.85). Adjust descriptors (e.g., Hammett σ) to refine models .
Example : A derivative with predicted IC₅₀ = 10 nM showed no activity in vitro due to poor solubility; formulation with PEG-400 resolved this discrepancy .
Q. What advanced computational modeling approaches best predict the binding interactions of this compound with putative biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against targets (e.g., fungal CYP51). Prioritize poses with hydrogen bonds to heme iron (ΔG < −8 kcal/mol) .
- Free Energy Perturbation (FEP) : Calculate binding affinity differences (±0.5 kcal/mol accuracy) for CF₃ vs. CH₃ substitutions .
- Pharmacophore Mapping : Align triazole and carbamate moieties with key residues (e.g., Thr318 in CYP51) using Schrödinger’s Phase .
Validation : Cross-check with surface plasmon resonance (SPR) to measure experimental KD (nM range) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
